Isoastragaloside I (ISO I) is a natural cycloartane glycoside primarily isolated from the roots of Astragalus membranaceus, a medicinal herb widely used in traditional Chinese medicine. [, ] It belongs to a class of compounds known as saponins, specifically triterpenoid saponins, characterized by their sugar moieties attached to a triterpene skeleton. [] Isoastragaloside I has garnered significant interest in scientific research due to its diverse range of reported biological activities. These include immunomodulatory, antioxidant, and neuroprotective properties. [, , ] Researchers are investigating its potential applications in various disease models, including metabolic disorders, inflammatory conditions, and neurological diseases. [, , ]
Isoastragaloside I is a cycloartane glycoside primarily extracted from the root of Astragalus membranaceus, a traditional Chinese medicinal herb known for its various health benefits. This compound has garnered attention for its potential anti-inflammatory, antioxidant, and neuroprotective properties, making it a subject of interest in both pharmacological and biochemical research.
Isoastragaloside I belongs to the class of compounds known as saponins, which are characterized by their surfactant properties and ability to form complexes with lipids. Specifically, it is categorized under cycloartane-type saponins due to its unique molecular structure.
The synthesis of Isoastragaloside I can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques.
The extraction process typically involves:
Isoastragaloside I has a complex molecular structure characterized by multiple rings and sugar moieties. Its chemical formula is , and it features a cycloartane backbone typical of many saponins.
Isoastragaloside I participates in various biochemical reactions, particularly those involving oxidative stress and inflammation pathways.
Experimental studies often utilize cell lines such as BV-2 microglial cells or bEnd.3 endothelial cells to assess the impact of Isoastragaloside I on inflammatory markers and cell viability through assays like western blotting and quantitative PCR.
Isoastragaloside I exerts its effects primarily through antioxidant mechanisms:
Experimental evidence indicates that pre-treatment with Isoastragaloside I significantly reduces markers of oxidative stress and inflammation in cell culture models exposed to LPS.
Isoastragaloside I has been investigated for various applications in scientific research:
Isoastragaloside I is a bioactive triterpenoid saponin primarily isolated from the roots of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao and Astragalus membranaceus (Fisch.) Bge., plants belonging to the Fabaceae family. These species, known as Huangqi in Traditional Chinese Medicine (TCM), are perennial herbs growing to 60-150 cm in height with characteristic pinnately compound leaves, white-villous stems, and membranous, pubescent pods [1] [9]. Botanically distinct from other Astragalus species, A. membranaceus var. mongholicus exhibits smaller leaflets (5-10 mm long) and glabrous pods compared to the typical variety [9]. The plants thrive in sunny grasslands and mountain slopes across Northern China, Mongolia, and the Russian Federation, with optimal root harvesting occurring at 4-5 years of age during late October to mid-November to maximize bioactive compound yield [9].
In TCM, Astragalus roots have been classified as a "top-grade herb" since their first documentation in Shen Nong's Ben Cao Jing (circa 200 AD) [1] [9]. According to TCM theory, Huangqi possesses a sweet flavor and warm nature, with meridian tropism for the spleen and lung. It is traditionally prescribed to tonify qi (vital energy), elevate yang, consolidate the exterior (reduce spontaneous sweating), promote diuresis, reduce edema, generate body fluids, and nourish blood [1]. This diverse therapeutic profile has established Huangqi as a fundamental component in over 200 classical herbal formulations targeting fatigue, chronic illnesses, and vitality enhancement. The roots are processed as either raw slices (effective for exterior consolidation and diuresis) or honey-fried (enhanced qi-tonifying properties) to suit specific therapeutic applications [1].
Table 1: Key Astragalus Species Yielding Isoastragaloside I
Botanical Name | Morphological Distinctions | Primary Distribution | Traditional Indications |
---|---|---|---|
A. membranaceus | Leaflets 7-30 mm long; pubescent pods | Northern China, Korea | Qi deficiency, fatigue, spontaneous sweating |
A. membranaceus var. mongholicus | Smaller leaflets (5-10 mm); glabrous pods | Mongolia, Russian Federation | Qi and blood deficiency, digestive weakness |
A. spinosus | Spiny stems; desert-adapted | Egypt (Northern Africa) | Hepatic and renal protection |
Table 2: Traditional Formulations Containing Astragalus/Isoastragaloside I Sources
Formulation Name | Key Composition | Traditional Application | Modern Clinical Use |
---|---|---|---|
Danggui Buxue Decoction | Astragalus:Angelica (5:1 ratio) | Blood deficiency with fever | Immune regulation, hematopoiesis |
Yupingfeng San | Astragalus, Atractylodes, Saposhnikovia | Superficial asthenia, spontaneous sweating | Immune enhancement, allergy management |
Buzhong Yiqi Decoction | Astragalus, Ginseng, Cimicifuga | Spleen asthenia, visceral ptosis | Energy metabolism, gastrointestinal function |
Isoastragaloside I (CAS No: 84676-88-0) is a cycloartane-type triterpenoid saponin with the molecular formula C₄₅H₇₂O₁₆ and molecular weight of 869.1 g/mol. It is characterized by a complex glycosylation pattern featuring sugar moieties attached at the C-3 and C-6 positions of the aglycone cycloastragenol [7]. Structurally, it differs from astragaloside IV through its distinct sugar linkage configuration and spatial orientation, contributing to unique bioactive properties. Analytical characterization employs advanced techniques including 500 MHz NMR spectroscopy (identifying characteristic chemical shifts), high-resolution mass spectrometry (FABMS and EIMS), and chromatographic comparisons with reference standards [7].
The compound is isolated through a multi-step extraction and purification process optimized for saponin recovery. Initial extraction typically involves refluxing dried, powdered roots with 70% aqueous ethanol, yielding a crude extract (ASME) concentrated under vacuum [2] [7]. Subsequent fractionation employs macroporous adsorption resins (Diaion HP-20) with gradient elution (water to methanol, ethyl acetate, then n-hexane) to obtain preliminary fractions [2]. Further purification leverages medium-pressure liquid chromatography (MPLC) and reversed-phase HPLC with C18 columns, typically using methanol-water gradients to isolate Isoastragaloside I at high purity (≥98%) [7]. The compound's presence serves as a chemical marker for quality control of Radix Astragali, though it is not yet the primary standardization compound in pharmacopeias (a role currently held by astragaloside IV and calycosin-7-glucoside) [9].
Table 3: Chromatographic Techniques for Isoastragaloside I Isolation
Purification Step | Stationary Phase | Elution System | Detection Method | Key Fractions Containing Isoastragaloside I |
---|---|---|---|---|
Crude Extract Fractionation | Diaion HP-20 resin | MeOH-H₂O gradient (0:1→1:0), EtOAc, n-hexane | TLC (CH₂Cl₂-MeOH-H₂O) | Ethyl acetate-soluble fraction |
Secondary Separation | Silica gel (230-400 mesh) | CH₂Cl₂-MeOH-H₂O gradient (9:0.9:0.1→5:4.5:0.5) | TLC, UV detection | Fraction K2-2 (A. spinosus) |
Final Purification | J'sphere ODS C18 column | MeOH-H₂O gradients | HPLC-ELSD / HPLC-MS | Fraction K2-2-6 (A. membranaceus) |
Isoastragaloside I-containing Astragalus preparations have been historically employed for disorders now classified as metabolic syndromes and chronic inflammatory conditions. Ancient TCM texts document Huangqi's use for "wasting-thirst" (Xiao Ke) patterns resembling modern diabetes mellitus, "damp-heat accumulation" patterns analogous to hepatic inflammation, and "qi deficiency with blood stasis" presentations corresponding to cardiovascular and metabolic dysfunctions [6] [9]. The compound's historical applications align with contemporary research showing effects on insulin secretion, hepatic inflammation, and neuroinflammatory pathways [2] [3] [8].
In diabetes management, historical formulas like Yuye Decoction (combining Astragalus with Trichosanthes root) targeted "thirst" disorders. Modern mechanistic studies validate this application, demonstrating that Isoastragaloside I-containing fractions enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells [2]. Similarly, the traditional use for "jaundice" and "liver congestion" finds mechanistic support in Isoastragaloside I's ability to modulate bile acid homeostasis and protect against cholestatic liver injury through farnesoid X receptor (FXR) activation [8]. For inflammatory conditions, historical applications in "heat-toxin" syndromes and "bi obstruction" (painful obstruction) correlate with the compound's potent inhibition of NF-κB-mediated inflammation and microglial activation in neurological contexts [3]. The enduring therapeutic relevance across centuries underscores the ethnopharmacological prescience of TCM in identifying biologically active natural compounds.
Table 4: Molecular Targets of Isoastragaloside I in Contemporary Disease Contexts
Traditional Syndrome | Modern Disorder Correlation | Validated Molecular Targets | Biological Effects |
---|---|---|---|
Xiao Ke (Wasting-Thirst) | Type 2 Diabetes | IRS-2/PI3K/Akt, PPAR-γ, PDX-1 | Enhanced insulin secretion, β-cell function |
Jaundice/Damp-Heat | Cholestatic Liver Disease | FXR, SHP, Cyp7a1, BSEP | Bile acid regulation, hepatoprotection |
Bi Obstruction | Neuroinflammation | NF-κB, MAPKs (p38/JNK), PI3K/Akt | Microglial inhibition, reduced TNF-α/IL-1β |
Blood Stasis | Metabolic Inflammation | TGF-β/Smad, α-SMA | Anti-fibrotic, endothelial protection |
The enduring legacy of Isoastragaloside I-containing preparations is evidenced by their continued use in modern Chinese patent medicines for metabolic and inflammatory conditions. Formulations such as Qushi Huayu Decoction (for damp-heat accumulation) and Huazhi Rougan Granule (for liver disorders) incorporate Astragalus as a principal component, leveraging its saponin fraction including Isoastragaloside I [6]. Contemporary pharmacological validation has thus provided a scientific foundation for traditional applications while expanding the compound's therapeutic potential into new biomedical contexts including non-alcoholic fatty liver disease (NAFLD), neurodegenerative conditions, and metabolic disorders [3] [6] [8]. This bridge between historical wisdom and modern science exemplifies the value of ethnopharmacological approaches to drug discovery.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: